molecular formula C10H20O2 B8458549 9-Hydroxy-3-methylnonan-2-one

9-Hydroxy-3-methylnonan-2-one

Cat. No.: B8458549
M. Wt: 172.26 g/mol
InChI Key: WNPWXNIJAITCMI-UHFFFAOYSA-N
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Description

9-Hydroxy-3-methylnonan-2-one is a branched aliphatic ketone with a hydroxyl group at the ninth carbon and a methyl substituent at the third carbon. The compound’s aliphatic backbone differentiates it from aromatic hydroxyacetophenones, which dominate the available literature .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

9-hydroxy-3-methylnonan-2-one

InChI

InChI=1S/C10H20O2/c1-9(10(2)12)7-5-3-4-6-8-11/h9,11H,3-8H2,1-2H3

InChI Key

WNPWXNIJAITCMI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCO)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9-Hydroxy-3-methylnonan-2-one with hydroxyacetophenones and related aliphatic ketones, focusing on molecular properties, synthesis, and biological activity.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Melting Point (°C)
This compound Not available C₁₀H₂₀O₂ 172.27 Ketone (C2), hydroxyl (C9), methyl (C3) Not reported
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 Aromatic ketone, hydroxyl, chloromethyl 97–98
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 Aromatic ketone, hydroxyl, methoxy, chloro 107–110
9-Hydroxy-β-ionone Not provided C₁₃H₂₀O₂ 208.30 Cyclic ketone, hydroxyl Not reported

Key Observations :

  • Backbone Differences: this compound is aliphatic, whereas the compared compounds are aromatic hydroxyacetophenones or cyclic ketones (e.g., 9-hydroxy-β-ionone) .
  • Functional Groups : The hydroxyl and ketone groups are common, but substituents (chloro, methoxy) in aromatic analogs confer distinct reactivity and polarity .
  • Molecular Weight: The aliphatic structure of this compound results in a lower molecular weight compared to aromatic analogs with similar functional groups.

Critical Analysis of Limitations

  • Data Gaps: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structurally related compounds.

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